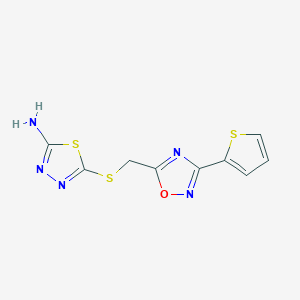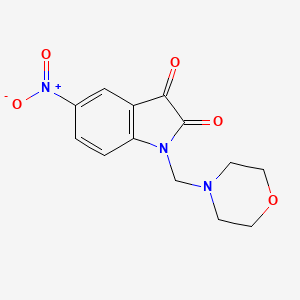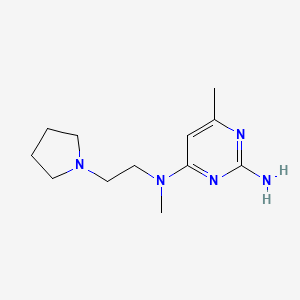
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features a brominated furan ring and a tetrahydrothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with tetrahydrothiophene-3-carboxylic acid through an amidation reaction. Common reagents used in these steps include bromine for the bromination and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and high-efficiency purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The brominated furan ring and the tetrahydrothiophene moiety contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Furanyl)carboxamido-2-aminopropanoic acid: Similar structure but lacks the bromine atom.
2-Bromofuran-3-carboxylic acid: Contains the brominated furan ring but lacks the tetrahydrothiophene moiety.
Uniqueness
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to the combination of the brominated furan ring and the tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogues .
Eigenschaften
Molekularformel |
C10H10BrNO4S |
|---|---|
Molekulargewicht |
320.16 g/mol |
IUPAC-Name |
3-[(5-bromofuran-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO4S/c11-7-2-1-6(16-7)8(13)12-10(9(14)15)3-4-17-5-10/h1-2H,3-5H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
LYDSADAFGZJUOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1(C(=O)O)NC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)
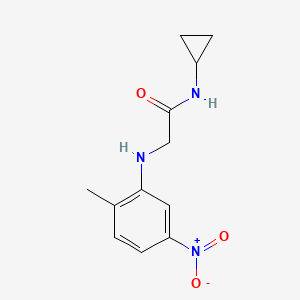


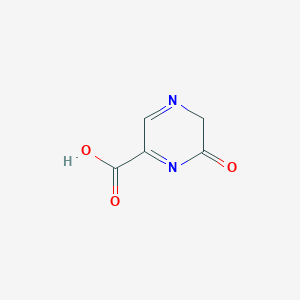

![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)

![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)
